molecular formula C19H17N3O2 B11565493 4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11565493
M. Wt: 319.4 g/mol
InChI Key: CTZLVURGWCDDDL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrazolo[3,4-b]pyridine scaffold, which is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves a multi-step process. One common method includes the Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction is performed under mild conditions and yields the desired pyrazolo[3,4-b]pyridine scaffold efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenyl and methoxyphenyl rings .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the methoxyphenyl and phenyl groups contributes to its unique pharmacological profile .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H17N3O2/c1-24-14-9-7-12(8-10-14)15-11-16(23)20-19-17(15)18(21-22-19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,22,23)

InChI Key

CTZLVURGWCDDDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

Origin of Product

United States

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